2-(4-Fluoro-3-methoxyphenyl)acetonitrile CAS number and properties
2-(4-Fluoro-3-methoxyphenyl)acetonitrile CAS number and properties
An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss its reactivity, and contextualize its application within modern drug discovery workflows. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Core Compound Identification and Properties
2-(4-Fluoro-3-methoxyphenyl)acetonitrile is an aromatic nitrile featuring a strategically substituted phenyl ring. The presence of both a fluorine atom and a methoxy group makes it an attractive scaffold for introducing desirable pharmacokinetic properties into novel therapeutic agents.
Chemical Identity:
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Systematic Name: 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
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CAS Number: 850565-37-6[1]
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Molecular Formula: C₉H₈FNO[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 850565-37-6 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | Typically a colorless to light-colored liquid or solid | [2] |
| Boiling Point | ~267 - 269 °C (Predicted) | [2] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [2] |
Synthesis Protocol: Cyanation of 4-Fluoro-3-methoxybenzyl Halide
The most direct and industrially scalable synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile involves the nucleophilic substitution of a corresponding 4-fluoro-3-methoxybenzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and utilizes readily available starting materials.
Mechanistic Rationale
The reaction proceeds via the displacement of a halide (typically bromide or chloride) from the benzylic position by the cyanide anion (CN⁻). The choice of a polar aprotic solvent like acetonitrile or acetone is critical; it effectively solvates the counter-ion (e.g., Na⁺ or K⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive. The addition of a catalyst like sodium iodide can further enhance the reaction rate through the in situ formation of the more reactive benzyl iodide via the Finkelstein reaction.
Detailed Experimental Protocol
Materials:
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4-Fluoro-3-methoxybenzyl bromide (1.0 eq)
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Sodium cyanide (NaCN) (1.5 eq)[3]
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Sodium iodide (NaI) (0.1 eq)[3]
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Dry Acetonitrile (solvent)[4]
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Drying agent (e.g., anhydrous sodium sulfate)
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Benzene or other suitable extraction solvent
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 eq), sodium iodide (0.1 eq), and dry acetonitrile.[3]
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Initiation: Begin vigorous stirring to create a fine suspension. Add 4-fluoro-3-methoxybenzyl bromide (1.0 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring for 16-20 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, cool the mixture to room temperature and filter it with suction to remove the inorganic salts (NaBr, excess NaCN).[3]
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Extraction: Remove the acetonitrile from the filtrate under reduced pressure. Dissolve the remaining residue in a suitable organic solvent like benzene or ethyl acetate and wash it with several portions of hot water to remove any remaining inorganic impurities.[3]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by vacuum distillation to yield 2-(4-Fluoro-3-methoxyphenyl)acetonitrile as a pure compound.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary sites of reactivity: the nitrile functional group and the substituted aromatic ring.
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Nitrile Group Reactivity: The cyano group is a versatile functional handle.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-fluoro-3-methoxyphenyl)acetic acid, a valuable building block for pharmaceuticals.
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Reduction: The nitrile can be reduced to form 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine, introducing a primary amine for further functionalization.
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Aromatic Ring Reactivity: The electron-donating methoxy group and the weakly deactivating fluoro group influence the regioselectivity of electrophilic aromatic substitution reactions. This allows for further modifications to the phenyl ring if required for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Phenylacetonitrile derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs).[5] The specific substitution pattern of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile makes it particularly relevant to modern medicinal chemistry.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[6][7] Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) and alter the pKa of nearby functional groups, which can improve cell membrane permeability and target engagement.
Utility in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 165.16 g/mol , this compound fits the profile of a "fragment" used in Fragment-Based Drug Discovery (FBDD).[7] FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules that bind weakly to a biological target.[7] These initial hits are then optimized and grown into more potent, drug-like molecules.[7] The fluorinated phenyl ring provides a well-defined vector for growth and optimization, while the nitrile can act as a hydrogen bond acceptor or be elaborated into other functional groups.
Techniques like ¹⁹F-NMR spectroscopy are exceptionally powerful for screening fluorinated fragment libraries, making compounds like this one highly valuable for FBDD campaigns.[7][8]
Conceptual FBDD Workflow
Caption: Role of a fluorinated fragment in a drug discovery workflow.
Safety, Handling, and Storage
As with all nitrile-containing compounds, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile should be handled with care in accordance with good laboratory practices.
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Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]
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Toxicity: While specific data for this compound is limited, related phenylacetonitriles are classified as toxic if swallowed.[9][10] In case of ingestion, call a poison center or doctor immediately.[9][10]
Conclusion
2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS 850565-37-6) is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a reactive nitrile handle and a fluorinated phenyl ring makes it an exceptionally valuable building block for the synthesis of complex organic molecules. Its properties are particularly well-suited for applications in pharmaceutical research and development, where it can serve as a key component in the design of novel therapeutics and as an ideal fragment for modern drug discovery campaigns.
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- Thermo Fisher Scientific. (2024). Safety Data Sheet - (2-Methoxyphenyl)acetonitrile.
- Benchchem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile.
- (n.d.). (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety.
- Methylamine Supplier. (n.d.). (4-Fluoro-3-Methoxyphenyl)Acetonitrile.
- Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
- Carl ROTH. (2025). Safety Data Sheet: Acetonitrile.
- BenchChem. (2025). Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4).
- Li, C., et al. (2021). Applications of Solution NMR in Drug Discovery. MDPI.
- Lu, Y., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
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